

Methyl Nonadecanoate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl nonadecanoate*

Cat. No.: *B154468*

[Get Quote](#)

CAS Number: 1731-94-8

This technical guide provides an in-depth overview of **methyl nonadecanoate**, a long-chain saturated fatty acid methyl ester. It is intended for researchers, scientists, and professionals in drug development who are interested in the physicochemical properties, synthesis, analytical methodologies, and biological activities of this compound.

Physicochemical Properties

Methyl nonadecanoate is the methyl ester of nonadecanoic acid, a 19-carbon saturated fatty acid.^[1] It is a white, waxy solid at room temperature and is characterized by its hydrophobic nature due to its long carbon chain.^[1] This property makes it less soluble in water but more suitable for formulation in non-aqueous dietary and supplementary products.^[2] It is soluble in organic solvents like alcohol, ether, ethanol, and dimethyl sulfoxide (DMSO).^{[1][2]}

Property	Value	References
CAS Number	1731-94-8	[3]
Molecular Formula	C ₂₀ H ₄₀ O ₂	[2][3]
Molecular Weight	312.53 g/mol	[2]
Appearance	White, waxy solid or powder	[1][4]
Melting Point	37-40 °C	[4]
Solubility	Insoluble in water; Soluble in alcohol, ether, ethanol, DMSO	[1][2]
Purity (typical)	≥98% (GC)	[4]

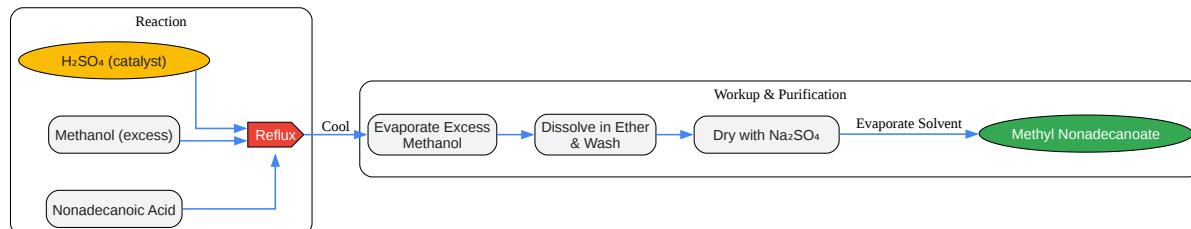
Synthesis of Methyl Nonadecanoate

Methyl nonadecanoate can be synthesized through two primary methods: Fischer esterification of nonadecanoic acid and transesterification of triglycerides containing nonadecanoic acid.

Experimental Protocol: Fischer Esterification

This method involves the acid-catalyzed esterification of nonadecanoic acid with methanol.

Materials:


- Nonadecanoic acid
- Anhydrous methanol (large excess)
- Concentrated sulfuric acid (catalyst)
- Sodium bicarbonate solution (saturated)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate

- Organic solvent for extraction (e.g., diethyl ether or hexane)
- Round-bottom flask, condenser, separatory funnel, and standard laboratory glassware

Procedure:

- In a round-bottom flask, dissolve nonadecanoic acid in a large excess of anhydrous methanol.
- Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.
- Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Remove the excess methanol under reduced pressure.
- Dissolve the residue in an organic solvent such as diethyl ether.
- Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter off the drying agent and evaporate the solvent to obtain crude **methyl nonadecanoate**.
- The product can be further purified by distillation or chromatography if required.

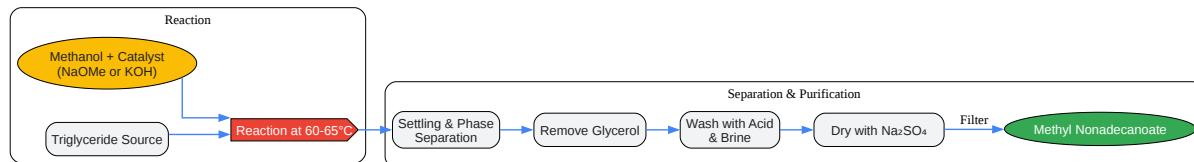
Experimental Workflow: Fischer Esterification

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **methyl nonadecanoate** via Fischer esterification.

Experimental Protocol: Transesterification

This method is suitable for producing **methyl nonadecanoate** from triglycerides rich in nonadecanoic acid, often found in certain fats and oils.


Materials:

- Triglyceride source (e.g., specific vegetable oil)
- Methanol
- Strong base catalyst (e.g., sodium methoxide or potassium hydroxide)
- Acid for neutralization (e.g., hydrochloric acid)
- Saturated sodium chloride solution (brine)
- Anhydrous sodium sulfate
- Separatory funnel and standard laboratory glassware

Procedure:

- Ensure the triglyceride source has a low free fatty acid content. If necessary, pre-treat the oil to reduce acidity.
- In a reaction vessel, heat the oil to a specified temperature (e.g., 60-65°C).
- In a separate container, prepare the alkoxide catalyst by dissolving sodium methoxide or potassium hydroxide in methanol.
- Add the methoxide solution to the heated oil with vigorous stirring.
- Maintain the reaction temperature and continue stirring for the specified reaction time (e.g., 1-2 hours).
- After the reaction, allow the mixture to settle. Two layers will form: an upper layer of methyl esters and a lower layer of glycerol.
- Separate the glycerol layer using a separatory funnel.
- Wash the methyl ester layer with a warm, dilute acid solution to neutralize the excess catalyst, followed by washes with warm water and brine to remove any remaining catalyst and soaps.
- Dry the **methyl nonadecanoate** layer over anhydrous sodium sulfate.
- Filter to remove the drying agent. The resulting product can be purified further if necessary.

Experimental Workflow: Transesterification

[Click to download full resolution via product page](#)

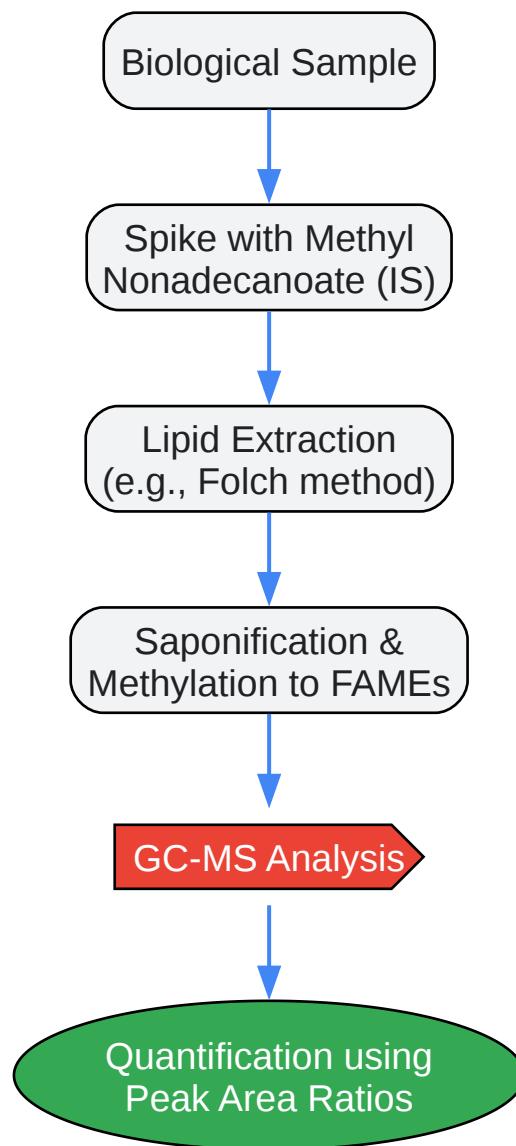
Caption: Workflow for the synthesis of **methyl nonadecanoate** via transesterification.

Analytical Methodologies

Methyl nonadecanoate is frequently used as an internal standard for the quantification of other fatty acid methyl esters (FAMEs) by gas chromatography (GC) coupled with mass spectrometry (GC-MS) or a flame ionization detector (FID).^[5] Its odd-numbered carbon chain makes it a suitable internal standard as it is typically absent in most biological samples.

Experimental Protocol: Quantification of FAMEs using Methyl Nonadecanoate as an Internal Standard

Sample Preparation (Lipid Extraction and Derivatization):


- Lipid Extraction: Extract total lipids from the biological sample (e.g., plasma, tissue homogenate, or cell pellet) using a suitable solvent system, such as a 2:1 (v/v) mixture of chloroform:methanol (Folch method).
- Internal Standard Spiking: Add a known amount of **methyl nonadecanoate** solution in a suitable solvent to the sample before extraction.
- Saponification: Evaporate the solvent from the lipid extract and saponify the lipids by heating with a solution of potassium hydroxide in ethanol to release the free fatty acids.

- **Methylation:** Acidify the mixture and methylate the free fatty acids to their corresponding FAMEs using a reagent such as 14% boron trifluoride in methanol (BF3-methanol) or methanolic HCl. This is achieved by heating the sample with the methylation reagent.
- **FAMEs Extraction:** After cooling, add hexane and water to the reaction mixture. The FAMEs, including the **methyl nonadecanoate** internal standard, will partition into the upper hexane layer.
- **Sample for GC-MS:** Carefully transfer the hexane layer to a clean vial for GC-MS analysis.

GC-MS Analysis:

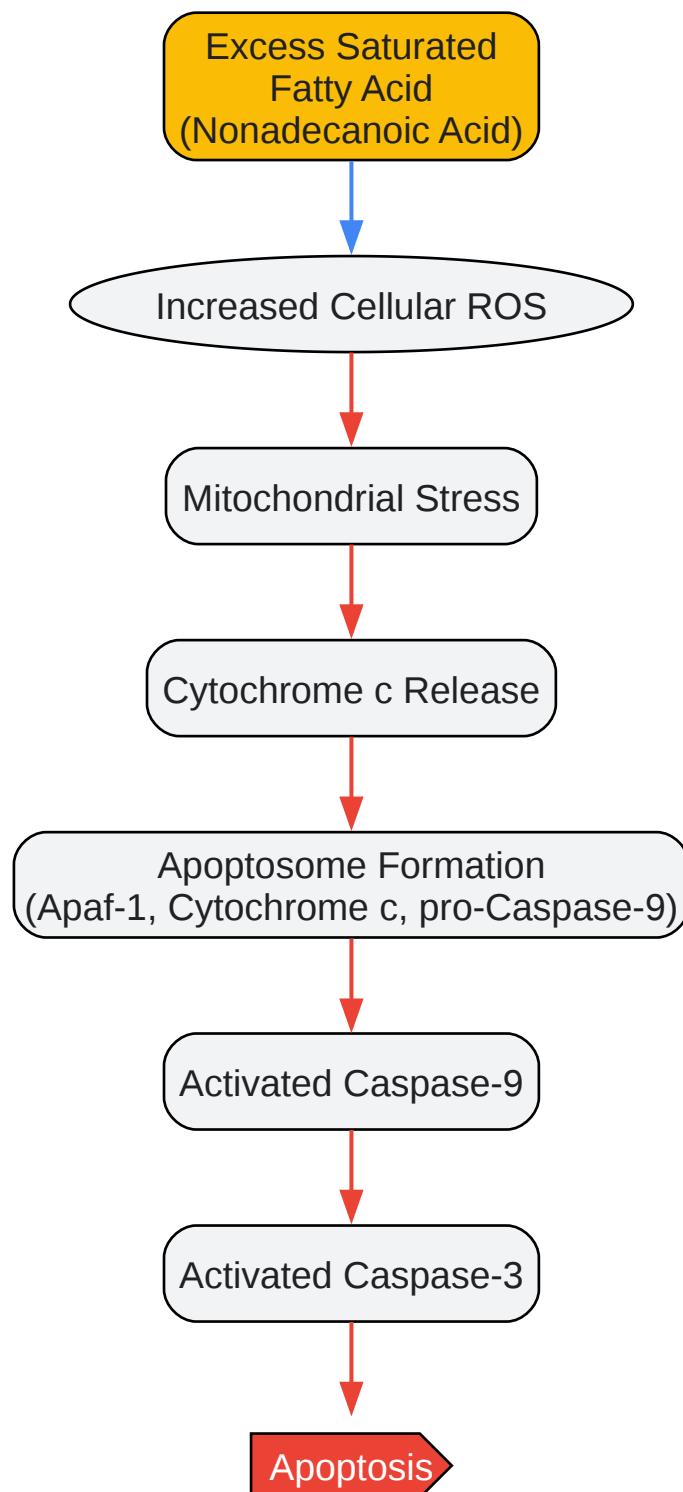
- **Gas Chromatograph:** Equipped with a capillary column suitable for FAME analysis (e.g., a polar stationary phase like polyethylene glycol or a biscyanopropyl phase for resolving isomers).
- **Oven Temperature Program:** A typical program starts at a lower temperature, ramps up to a higher temperature to elute all FAMEs, and holds at the final temperature.
- **Injector:** Split/splitless injector, with the temperature set appropriately to ensure volatilization of the FAMEs.
- **Carrier Gas:** Helium or hydrogen at a constant flow rate.
- **Mass Spectrometer:** Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification for higher sensitivity.
- **Quantification:** The concentration of each target FAME is determined by comparing the ratio of its peak area to the peak area of the **methyl nonadecanoate** internal standard against a calibration curve prepared with known concentrations of FAME standards and the internal standard.

Workflow: FAME Analysis using Internal Standard

[Click to download full resolution via product page](#)

Caption: General workflow for fatty acid analysis using **methyl nonadecanoate** as an internal standard.

Biological Activity and Potential Applications


Anti-proliferative Effects on Cancer Cells

Nonadecanoic acid, the free fatty acid form of **methyl nonadecanoate**, has demonstrated inhibitory effects on the proliferation of HL-60 human promyelocytic leukemia cells, with a reported IC₅₀ value of 68 μ M.^[6] While the precise signaling pathway for nonadecanoic acid has not been fully elucidated, studies on long-chain saturated fatty acids in cancer cells

suggest a potential mechanism involving the induction of apoptosis. This process is thought to be mediated by an increase in intracellular reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase cascades.

The proposed signaling pathway for the anti-cancer activity of nonadecanoic acid involves several key steps. The influx of excess saturated fatty acids into the cancer cell can lead to cellular stress and the generation of ROS. This oxidative stress can damage mitochondria, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates executioner caspases like caspase-3, which carry out the systematic dismantling of the cell, leading to apoptosis.

Proposed Signaling Pathway for Saturated Fatty Acid-Induced Apoptosis in Cancer Cells

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of nonadecanoic acid-induced apoptosis in cancer cells.

Potential Anti-sickling Activity

Methyl nonadecanoate has been mentioned in the context of displaying anti-sickling activity, which could be relevant for the treatment of sickle cell anemia.^[1] However, the specific mechanism of action for **methyl nonadecanoate** in this regard is not well-documented in the available literature.

In general, anti-sickling agents can function through several mechanisms, including:

- Increasing the oxygen affinity of hemoglobin S: This stabilizes the oxygenated form of hemoglobin, which does not polymerize.
- Directly inhibiting the polymerization of deoxygenated hemoglobin S: Some molecules can bind to hemoglobin S and interfere with the intermolecular contacts necessary for polymerization.
- Modifying the red blood cell membrane: Altering the properties of the red blood cell membrane can reduce sickling and improve cell flexibility.

Further research is needed to determine if and how **methyl nonadecanoate** exerts an anti-sickling effect and to elucidate its specific molecular targets and mechanism of action.

Spectroscopic Data

Spectroscopic data for **methyl nonadecanoate**, including ¹H NMR, ¹³C NMR, and mass spectrometry (MS), are available in various chemical databases. This information is crucial for the structural confirmation and identification of the compound. The mass spectrum of **methyl nonadecanoate** typically shows a molecular ion peak and characteristic fragmentation patterns for a long-chain fatty acid methyl ester. NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

Conclusion

Methyl nonadecanoate is a well-characterized long-chain saturated fatty acid methyl ester with important applications in analytical chemistry as an internal standard. Its synthesis is achievable through standard esterification and transesterification procedures. The biological activities of its corresponding free fatty acid, particularly its anti-proliferative effects on cancer

cells, suggest potential for further investigation in drug development. While its anti-sickling properties have been noted, more research is required to validate this activity and understand its mechanism. This technical guide provides a solid foundation for researchers and drug development professionals working with or interested in **methyl nonadecanoate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Lipid mechanisms in hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of apoptosis in HL-60 cells induced by n-3 and n-6 polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The diversity and breadth of cancer cell fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dial.uclouvain.be [dial.uclouvain.be]
- 5. foundmyfitness.com [foundmyfitness.com]
- 6. caymanchem.com [caymanchem.com]
- To cite this document: BenchChem. [Methyl Nonadecanoate: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b154468#methyl-nonadecanoate-cas-number-1731-94-8>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com